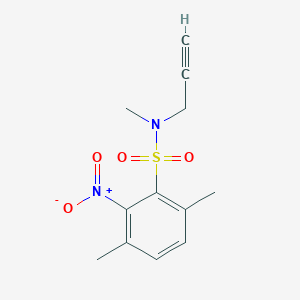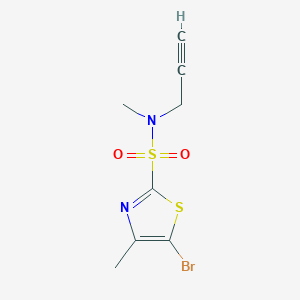
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that possesses a thiazole ring and a prop-2-ynyl group, making it a unique and valuable compound for various medical applications.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in various biological processes. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on various biochemical and physiological processes. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide in lab experiments is its ability to selectively target specific enzymes and proteins. This specificity allows for more precise research and development of potential treatments for various diseases. However, the compound's limited solubility in water can pose a challenge in some lab experiments.
Orientations Futures
There are many potential future directions for the research and development of 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide. Some of these directions include:
1. Further investigation into the compound's potential use in the treatment of Alzheimer's disease.
2. Studying the compound's effects on different types of cancer cells and identifying potential treatment options.
3. Developing new synthesis methods for the compound to improve its solubility and increase its potential applications.
4. Investigating the compound's potential use in the treatment of bacterial and fungal infections.
5. Studying the compound's effects on various physiological processes and identifying potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide involves the reaction of 5-bromo-2-chlorothiazole with propargylamine in the presence of a base, followed by the reaction with dimethylsulfamoyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. The compound has also been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
5-bromo-N,4-dimethyl-N-prop-2-ynyl-1,3-thiazole-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S2/c1-4-5-11(3)15(12,13)8-10-6(2)7(9)14-8/h1H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISGCHXZQDIPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)N(C)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
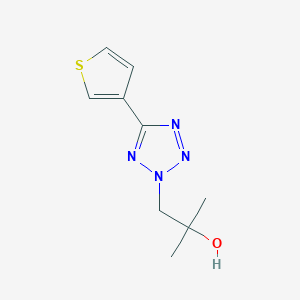
![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
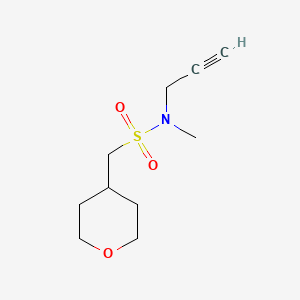
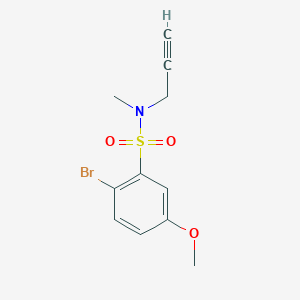
![Methyl 2-[2-[(3-bromopyridine-2-carbonyl)amino]phenyl]acetate](/img/structure/B7678356.png)


![Propyl 4-(6-azaspiro[2.5]octane-2-carbonylamino)benzoate;hydrochloride](/img/structure/B7678394.png)
![1-[(1-Methylsulfanylcyclobutyl)methyl]-3-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]urea](/img/structure/B7678403.png)
![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)
![3-fluoro-5-methyl-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678419.png)
